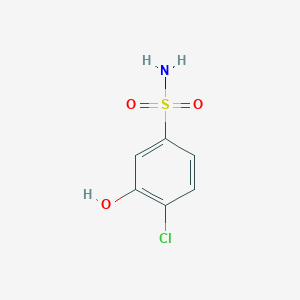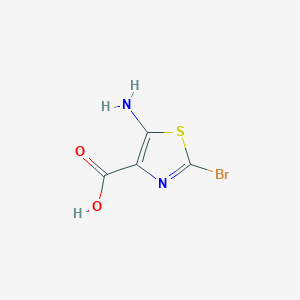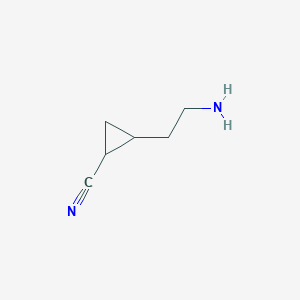
4-Chloro-3-hydroxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-hydroxybenzenesulfonamide is an organic compound with the molecular formula C6H6ClNO3S It is a derivative of benzenesulfonamide, featuring a chlorine atom and a hydroxyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-hydroxybenzenesulfonamide typically involves the chlorination of 3-hydroxybenzenesulfonamide. One common method is the reaction of 3-hydroxybenzenesulfonamide with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-3-hydroxybenzenesulfonamide undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The chlorine and hydroxyl groups on the benzene ring make it susceptible to electrophilic aromatic substitution reactions. Common reagents include nitrating agents (e.g., HNO3) and sulfonating agents (e.g., SO3).
Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing sulfonamide group facilitates nucleophilic aromatic substitution reactions. Reagents such as sodium hydroxide (NaOH) can be used to replace the chlorine atom with nucleophiles like hydroxide ions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like sodium borohydride (NaBH4) can reduce the sulfonamide group to a sulfonic acid.
Major Products Formed:
Nitration: Nitration of this compound yields nitro derivatives.
Sulfonation: Sulfonation results in the formation of sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-hydroxybenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmaceuticals, particularly sulfonamide-based drugs.
Biological Studies: The compound is used in studies involving enzyme inhibition, particularly carbonic anhydrase inhibitors.
Industrial Applications: It is employed in the production of dyes and pigments due to its ability to undergo electrophilic aromatic substitution reactions.
Wirkmechanismus
The mechanism of action of 4-Chloro-3-hydroxybenzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as an inhibitor of carbonic anhydrase enzymes by binding to the active site and blocking substrate access.
Pathways Involved: The inhibition of carbonic anhydrase affects various physiological processes, including acid-base balance and fluid secretion.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-3-nitrobenzenesulfonamide: Similar in structure but with a nitro group instead of a hydroxyl group.
3-Hydroxybenzenesulfonamide: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
Uniqueness: 4-Chloro-3-hydroxybenzenesulfonamide is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C6H6ClNO3S |
|---|---|
Molekulargewicht |
207.64 g/mol |
IUPAC-Name |
4-chloro-3-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C6H6ClNO3S/c7-5-2-1-4(3-6(5)9)12(8,10)11/h1-3,9H,(H2,8,10,11) |
InChI-Schlüssel |
SWFDSYLXNIGXEF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tert-butyl n-[(3s)-1-bromo-2-oxopentan-3-yl]carbamate](/img/structure/B13505901.png)



![Benzyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13505925.png)
![5-[3-Methyl-4-(propan-2-yl)phenoxy]pentanoic acid](/img/structure/B13505926.png)


![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-aminetrihydrochloride](/img/structure/B13505975.png)


![tert-butyl N-{7-iodopyrrolo[2,1-f][1,2,4]triazin-4-yl}carbamate](/img/structure/B13505984.png)
